molecular formula C18H22N2S2 B15148902 N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]cyclohexanamine

N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]cyclohexanamine

Cat. No.: B15148902
M. Wt: 330.5 g/mol
InChI Key: BSXJDEIJBJBKOK-UHFFFAOYSA-N
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Description

(1Z)-N-cyclohexyl-4,4-dimethyl-5H-[1,2]dithiolo[3,4-c]quinolin-1-imine is a complex heterocyclic compound featuring a quinoline core fused with a dithiolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-cyclohexyl-4,4-dimethyl-5H-[1,2]dithiolo[3,4-c]quinolin-1-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-1,2-dithiol-3-thione with a suitable amine, such as cyclohexylamine, under acidic conditions to form the desired imine . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-cyclohexyl-4,4-dimethyl-5H-[1,2]dithiolo[3,4-c]quinolin-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, or alcohols under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-N-cyclohexyl-4,4-dimethyl-5H-[1,2]dithiolo[3,4-c]quinolin-1-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine

The compound has shown potential as a protein kinase inhibitor, making it a candidate for anticancer drug development. Studies have demonstrated its ability to inhibit various kinases, which are crucial in cell signaling pathways involved in cancer progression .

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (1Z)-N-cyclohexyl-4,4-dimethyl-5H-[1,2]dithiolo[3,4-c]quinolin-1-imine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cancer cell growth and survival . The dithioloquinoline core plays a crucial role in this binding process, providing the necessary structural framework for effective inhibition.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H22N2S2

Molecular Weight

330.5 g/mol

IUPAC Name

N-cyclohexyl-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C18H22N2S2/c1-18(2)16-15(13-10-6-7-11-14(13)20-18)17(22-21-16)19-12-8-4-3-5-9-12/h6-7,10-12,20H,3-5,8-9H2,1-2H3

InChI Key

BSXJDEIJBJBKOK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1)C(=NC4CCCCC4)SS2)C

Origin of Product

United States

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